molecular formula C32H32N4O3 B11617482 N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B11617482
M. Wt: 520.6 g/mol
InChI Key: CHOWJEPCVAURQK-MIXAMLLLSA-N
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Description

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the pyrazole and morpholine derivatives with the benzamide group under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of a morpholine ring, a pyrazole ring, and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenylpyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C32H32N4O3/c1-22-14-16-26(17-15-22)31(37)33-29(32(38)35-19-23(2)39-24(3)20-35)18-27-21-36(28-12-8-5-9-13-28)34-30(27)25-10-6-4-7-11-25/h4-18,21,23-24H,19-20H2,1-3H3,(H,33,37)/b29-18-

InChI Key

CHOWJEPCVAURQK-MIXAMLLLSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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